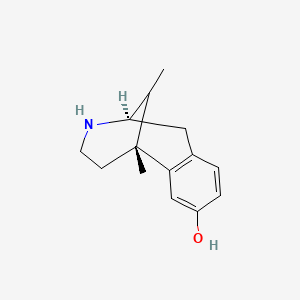
dl-Normetazocine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
dl-Normetazocine: is a synthetic opioid compound known for its analgesic properties. It is a racemic mixture, meaning it contains equal parts of two enantiomers, which are mirror images of each other. This compound is structurally related to other opioids and has been studied for its potential use in pain management.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dl-Normetazocine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the benzomorphan skeleton.
Cyclization: The intermediate compounds undergo cyclization to form the core structure of this compound.
Functional Group Modification: Various functional groups are introduced to the core structure to achieve the desired pharmacological properties.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large quantities of starting materials are processed in batches to produce the compound.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to obtain the final product.
化学反応の分析
Types of Reactions: dl-Normetazocine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing its pharmacological profile.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified pharmacological properties.
科学的研究の応用
Chemistry
Precursor for Synthesis
dl-Normetazocine serves as a precursor in the synthesis of other opioid compounds. Its structural characteristics allow for modifications that can lead to the development of novel analgesics with improved efficacy and safety profiles.
Biology
Opioid Receptor Interactions
The compound primarily targets the mu (MOR), delta (DOR), and kappa (KOR) opioid receptors, influencing various physiological responses. Research has shown that modifications in the N-substituents of this compound can significantly alter its affinity and activity at these receptors. For instance, derivatives with specific functional groups have demonstrated high MOR affinity, making them suitable candidates for further study in pain management .
Medicine
Analgesic Potential
this compound is investigated for its analgesic properties. Studies indicate that modifications to its structure can enhance its effectiveness in managing pain, particularly neuropathic pain. Recent findings suggest that certain derivatives exhibit a dual-target profile for MOR and DOR, which may improve therapeutic outcomes while minimizing side effects associated with traditional opioids .
Case Studies in Pain Management
Research has included case studies exploring the efficacy of this compound derivatives in clinical settings. For example, compounds designed to selectively target opioid receptors have been tested in rodent models to assess their analgesic effects in inflammatory pain scenarios . These studies provide valuable insights into the practical applications of this compound in clinical pain management.
Industry
Pharmaceutical Development
In the pharmaceutical industry, this compound is utilized in the development of new formulations aimed at improving pain relief strategies. Its unique binding profile at multiple opioid receptors makes it a candidate for creating safer and more effective pain management therapies .
作用機序
dl-Normetazocine exerts its effects by binding to opioid receptors in the brain and spinal cord. These receptors include the mu, delta, and kappa opioid receptors. By binding to these receptors, this compound modulates the release of neurotransmitters, leading to analgesic effects. The compound’s interaction with these receptors also influences pain perception and response.
類似化合物との比較
Pentazocine: Another synthetic opioid with similar analgesic properties.
Cyclazocine: Known for its mixed agonist-antagonist properties at opioid receptors.
Benzomorphan Derivatives: A class of compounds structurally related to dl-Normetazocine.
Uniqueness: this compound is unique due to its specific binding affinity and activity at opioid receptors. Its racemic nature allows for a balanced pharmacological profile, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
25144-78-9 |
|---|---|
分子式 |
C14H19NO |
分子量 |
217.31 g/mol |
IUPAC名 |
(1S,9S)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C14H19NO/c1-9-13-7-10-3-4-11(16)8-12(10)14(9,2)5-6-15-13/h3-4,8-9,13,15-16H,5-7H2,1-2H3/t9?,13-,14-/m0/s1 |
InChIキー |
DXESFJJJWBHLJX-MTLPFTSSSA-N |
SMILES |
CC1C2CC3=C(C1(CCN2)C)C=C(C=C3)O |
異性体SMILES |
CC1[C@@H]2CC3=C([C@]1(CCN2)C)C=C(C=C3)O |
正規SMILES |
CC1C2CC3=C(C1(CCN2)C)C=C(C=C3)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Norpentazocine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















